molecular formula C30H51BrO6 B1249277 Dehydrothyrsiferol

Dehydrothyrsiferol

Cat. No. B1249277
M. Wt: 587.6 g/mol
InChI Key: ZAFALSYXVNIPJK-LGGVQCJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrothyrsiferol is a natural product found in Osmundea ramosissima, Laurencia pinnatifida, and Laurencia viridis with data available.

Scientific Research Applications

  • Structural Analysis and Chemical Relationships :

    • Saiyacenols A and B, isolated from the red alga Laurencia viridis, were analyzed for their structural relationship with dehydrothyrsiferol. This study provided insights into the configuration of aplysiols and highlighted the limitations of NMR J-based methods in analyzing structures with quaternary carbons, emphasizing the need for careful structural elucidation in biogenetic proposals (Cen-Pacheco et al., 2012).
  • Cytotoxic Properties and Biological Activity :

    • Research on the red alga Laurencia viridis led to the isolation of new polyether squalene derivatives and the investigation of dehydrothyrsiferol's cytotoxic properties. The study also explored the potential biological mechanisms of these compounds using docking simulations, providing insights into their interaction with biological targets (Cen-Pacheco et al., 2011).
    • Dehydrothyrsiferol's lack of interference in MRP1 mediated drug transport was studied, suggesting its potential as a candidate for drug development, especially given its cytotoxicity in resistant cancer cells (Péč et al., 2002).
    • The red alga Laurencia viridis was also analyzed for new oxasqualenoids, including dehydrothyrsiferol, to evaluate their antifouling potential against marine organisms. This study contributed to understanding the structure-activity relationship of these compounds (Cen-Pacheco et al., 2015).
  • Antitumor Potential :

    • Dehydrothyrsiferol's impact on breast cancer cells was explored, particularly its ability to induce apoptosis in hormone-insensitive cells, suggesting multiple pathways for apoptotic induction. This research highlights dehydrothyrsiferol's potential as an antitumor agent, especially in hard-to-treat cancer variants (Péč et al., 2003).
  • Synthesis and Applications in Protein Modification :

    • A review of methods for incorporating dehydroalanine into proteins, exploring its chemical utility for biological study and technological applications, highlighted dehydrothyrsiferol's role as a building block in protein modifications (Daďová et al., 2018).

properties

Product Name

Dehydrothyrsiferol

Molecular Formula

C30H51BrO6

Molecular Weight

587.6 g/mol

IUPAC Name

(1S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]pent-4-en-1-ol

InChI

InChI=1S/C30H51BrO6/c1-19(9-11-22(32)28(6)17-14-23(36-28)26(2,3)33)20-10-12-24-29(7,35-20)18-15-25(34-24)30(8)16-13-21(31)27(4,5)37-30/h20-25,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24-,25-,28-,29+,30+/m1/s1

InChI Key

ZAFALSYXVNIPJK-LGGVQCJHSA-N

Isomeric SMILES

C[C@]12CC[C@@H](O[C@@H]1CC[C@@H](O2)C(=C)CC[C@@H]([C@]3(CC[C@@H](O3)C(C)(C)O)C)O)[C@@]4(CC[C@H](C(O4)(C)C)Br)C

Canonical SMILES

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(=C)CCC(C4(CCC(O4)C(C)(C)O)C)O)C)Br)C

synonyms

dehydrothyrsiferol
DHT thyrsiferol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Dehydrothyrsiferol

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